Mitorubrin

描述

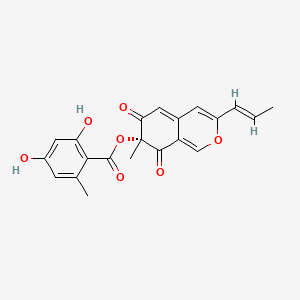

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3403-71-2 |

|---|---|

分子式 |

C21H18O7 |

分子量 |

382.4 g/mol |

IUPAC 名称 |

[(7R)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m1/s1 |

InChI 键 |

ZLULUXWJVBHEMS-KTBYTZPXSA-N |

SMILES |

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

手性 SMILES |

C/C=C/C1=CC2=CC(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

规范 SMILES |

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |

同义词 |

mitorubrin |

产品来源 |

United States |

Natural Occurrence and Production of Mitorubrin

Fungal Sources and Isolation Strategies

Mitorubrin has been reported in several fungal genera, with a notable presence in Penicillium, Talaromyces, and Hypoxylon species. researchgate.netnih.govfrontiersin.orgresearchgate.netconicet.gov.artandfonline.comnih.govresearchgate.netpensoft.netnih.govresearchgate.netplos.orgwikipedia.org

Penicillium Species

Several species within the genus Penicillium are known to produce this compound and its derivatives. Penicillium rubrum is reported to produce this compound, mitorubrinol (B600588), and other related compounds. researchgate.netwikipedia.org Penicillium purpurogenum, now often referred to by its teleomorph name Talaromyces purpureogenus, also produces this compound, mitorubrinol, and other pigments like purpurogenone. nih.govnih.gov Penicillium radicum has been identified as a producer of this compound congeners, including 6'-hydroxy-3'-methoxy-mitorubrin. nih.gov

Talaromyces Species

The genus Talaromyces is a significant source of this compound and its derivatives. Talaromyces atroroseus produces this compound and monascorubrin, and has been noted as a potential alternative for red pigment production. mdpi.comnih.govfrontiersin.orgplos.org This species has also been found to produce mitorubrinolamine acetate (B1210297), dihydro-PP-O, mitorobrinal, and mitorubrinol. researchgate.net Talaromyces aculeatus has been reported to yield (-)-mitorubrin and (-)-mitorubrinol. nih.govfrontiersin.org this compound has also been reported in Talaromyces pinophilus. nih.gov Talaromyces gwangjuensis, a new species found in freshwater, produces this compound, mitorubrinol, mitorubrinol acetate, and mitorubrinic acid. mdpi.com

Hypoxylon Species

This compound-type pigments are also found in the genus Hypoxylon. nih.govpensoft.net Studies on stromatal extracts of Hypoxylon fragiforme have revealed the presence of this compound-type pigments. pensoft.net Hypoxylon fulvo-sulphureum, belonging to the H. rubiginosum complex, has been shown to contain (+)-6''-hydroxymitorubrinol acetate and (+)-6''-hydroxymitorubrinol, which are mitorubrinol derivatives. researchgate.netconicet.gov.ar Hypoxylon howeanum, H. ticinense, and H. rickii are species whose stromatal pigments are of the this compound type. nih.gov Hypomiltin, a this compound type azaphilone, has been detected in Hypoxylon species such as H. intermedium and H. perforatum, and was originally described from H. hypomiltum. researchgate.netnih.gov

Here is a table summarizing some fungal sources of this compound and its derivatives:

| Fungal Species | This compound Compounds Reported | Source Type |

| Penicillium rubrum | This compound, Mitorubrinol | Fungus |

| Penicillium purpurogenum | This compound, Mitorubrinol, PP-R, Purpurogenone | Fungus |

| Penicillium radicum | 6'-hydroxy-3'-methoxy-mitorubrin | Fungus |

| Talaromyces atroroseus | This compound, Monascorubrin, Mitorubrinolamine acetate, Dihydro-PP-O, Mitorobrinal, Mitorubrinol | Fungus |

| Talaromyces aculeatus | (-)-Mitorubrin, (-)-Mitorubrinol | Fungus |

| Talaromyces pinophilus | This compound | Fungus |

| Talaromyces gwangjuensis | This compound, Mitorubrinol, Mitorubrinol acetate, Mitorubrinic acid | Fungus |

| Hypoxylon fragiforme | This compound-types | Stromata |

| Hypoxylon fulvo-sulphureum | (+)-6''-hydroxymitorubrinol acetate, (+)-6''-hydroxymitorubrinol | Stromata |

| Hypoxylon howeanum | This compound-type | Stromata |

| Hypoxylon ticinense | This compound-type | Stromata |

| Hypoxylon rickii | This compound-type | Stromata |

| Hypoxylon hypomiltum | Hypomiltin (this compound-type) | Stromata |

Isolation Methodologies

The isolation of fungal pigments like this compound typically involves several steps. Pigments can be produced both extracellularly and intracellularly depending on the fungal species and culture conditions. readersinsight.netresearchgate.net Extraction is commonly performed using organic solvents, sometimes aided by mechanical techniques such as centrifugation or agitation. readersinsight.netresearchgate.netreadersinsight.netjapsonline.com For extracellular pigments in submerged cultures, the mycelium is removed by filtration, and the pigment is recovered from the filtrate using solvents like ethyl acetate. readersinsight.net

Chromatographic techniques are essential for the purification of extracted pigments. readersinsight.netresearchgate.netreadersinsight.net High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and purifying fungal pigments, including this compound. readersinsight.netresearchgate.netreadersinsight.netembrapa.br HPLC-based purification from fungal extracts has been employed in the isolation of this compound derivatives from Hypoxylon species. researchgate.netconicet.gov.artandfonline.com Other chromatographic methods such as Thin Layer Chromatography (TLC) and Column Chromatography are also utilized. readersinsight.netreadersinsight.netpensoft.net After isolation, spectroscopic techniques like NMR, LC-MS, FTIR, and UV-Vis spectroscopy are used for chemical characterization. readersinsight.netresearchgate.net

Chemotaxonomic Significance of this compound in Fungi

Chemotaxonomy, the classification of organisms based on their chemical composition, plays a significant role in fungal systematics, particularly in genera like Hypoxylon and Talaromyces. conicet.gov.artandfonline.comnih.govpensoft.netresearchgate.netnih.govpasseidireto.comacs.orgmycosphere.org The presence and profile of secondary metabolites, including this compound and its derivatives, can serve as valuable chemotaxonomic markers. conicet.gov.artandfonline.comnih.govpensoft.netresearchgate.netnih.govacs.org

In the genus Hypoxylon, chemotaxonomic characteristics such as surface colors and KOH-extractable stromatal pigments are considered important for species discrimination. conicet.gov.arnih.govresearchgate.net The presence of this compound-type pigments has been noted in certain Hypoxylon species, supporting their placement within specific clades in phylogenetic analyses. nih.gov While similar pigment colors might arise from unrelated metabolites, modern analytical techniques like HPLC-DAD/MS allow for detailed analysis of the secondary metabolite profiles, providing more precise chemotaxonomic data. conicet.gov.artandfonline.com These chemical profiles, when combined with morphological and molecular phylogenetic data, aid in the accurate identification and classification of fungal species. conicet.gov.artandfonline.comnih.govpensoft.netnih.govmycosphere.org For instance, the presence of apparently species-specific azaphilone pigments, including mitorubrinol derivatives, has been used to characterize new Hypoxylon species. researchgate.netconicet.gov.ar

In Talaromyces, the production of specific secondary metabolites, such as mitorubrins and Monascus pigments, without the production of mycotoxins, has been used to characterize new species like Talaromyces atroroseus. plos.org This highlights the utility of secondary metabolite profiles in distinguishing closely related species.

The study of secondary metabolites provides additional phenotypic traits that correlate with morphology and molecular phylogeny, contributing to a more stable prediction of interspecies and intergeneric relationships in fungi. nih.govnih.gov

Biosynthetic Pathways of Mitorubrin

Polyketide and Fatty Acid Synthesis Pathways

Mitorubrin biosynthesis utilizes building blocks derived from both polyketide and fatty acid synthesis pathways. researchgate.netrsc.org Polyketide synthases (PKSs) are large enzyme complexes or multi-domain proteins that catalyze the condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to form a growing polyketide chain. rasmusfrandsen.dkwikipedia.org Similarly, fatty acid synthesis involves the stepwise addition of two-carbon units, also derived from acetyl-CoA and malonyl-CoA, to an elongating acyl chain, catalyzed by fatty acid synthases (FASs). libretexts.orglibretexts.orgwikipedia.orgyoutube.com

In the context of azaphilone biosynthesis, including this compound, a polyketide backbone is typically assembled by a non-reducing PKS (NR-PKS). rsc.orgasm.org This polyketide intermediate then undergoes further modifications, which can include the addition of fatty acid moieties. nih.gov This hybrid approach, combining elements of both polyketide and fatty acid synthesis, contributes to the structural diversity observed in azaphilone natural products. rsc.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like this compound are often organized in contiguous regions of the genome known as biosynthetic gene clusters (BGCs). wikipedia.orgasm.orgnih.gov The identification and characterization of these BGCs are crucial for understanding the enzymatic steps involved in this compound production.

Studies on fungi such as Hypoxylon fragiforme have revealed the presence of distinct BGCs responsible for the formation of different azaphilones, including mitorubrins. nih.govd-nb.info For instance, in H. fragiforme, two separate BGCs, designated hfaza1 and hfaza2, have been identified. nih.govd-nb.info The hfaza2 cluster is specifically implicated in the synthesis of (S)-mitorubrins. nih.govd-nb.info Similarly, in Penicillium marneffei (now known as Talaromyces marneffei), two PKS genes, pks11 and pks12, located within a BGC, have been shown to be involved in the biosynthesis of mitorubrinol (B600588) and mitorubrinic acid, precursors or derivatives of this compound. nih.govmdpi.com

Characterization of these BGCs often involves genome sequencing, bioinformatics analysis to identify putative genes, and experimental techniques such as gene knockdown or deletion to confirm the involvement of specific genes in the biosynthetic pathway. asm.orgnih.govconicet.gov.ar Comparison of BGCs from different this compound-producing species can also provide insights into the evolutionary history and potential variations in the biosynthetic machinery. conicet.gov.arresearchgate.net

Specific Gene Roles and Enzyme Functions (e.g., Polyketide Synthase, Reductases)

Within the this compound BGCs, several types of enzymes play critical roles in the conversion of simple precursors into the final product. Polyketide synthases (PKSs) are central to the process, catalyzing the initial chain elongation by repeatedly condensing acyl units. rasmusfrandsen.dkwikipedia.org Fungal NR-PKSs, typically involved in the biosynthesis of aromatic polyketides, contain domains such as acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP). rasmusfrandsen.dkwikipedia.orgfrontiersin.org The KS domain is responsible for the carbon-carbon bond formation, while the AT domain selects and loads the extender units (e.g., malonyl-CoA) onto the ACP. rasmusfrandsen.dkwikipedia.org The ACP holds the growing polyketide chain as a thioester. rasmusfrandsen.dkwikipedia.org

Reductases are another important class of enzymes found in azaphilone BGCs. These enzymes catalyze reduction reactions, often converting ketone groups to hydroxyl groups or double bonds to single bonds, which are crucial steps in shaping the final structure of the polyketide backbone. rasmusfrandsen.dkkhanacademy.orgacs.orgnih.govnih.gov For example, ketoreductase (KR) domains, often found within PKS modules, are responsible for the reduction of β-keto groups. rasmusfrandsen.dk

Other enzymes potentially involved in this compound biosynthesis, based on the general understanding of azaphilone pathways and BGC analysis, can include cyclases for ring formation, oxygenases for hydroxylation or epoxidation, and transferases for the addition of modifying groups like fatty acids. nih.govrsc.org The specific complement and order of these enzymatic activities, encoded by the genes within the BGC, dictate the precise structure of the resulting azaphilone.

A table summarizing the potential roles of key enzyme types in this compound biosynthesis is presented below:

| Enzyme Type | Proposed Role in this compound Biosynthesis | Relevant Domain/Gene (Examples) |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl units to form the polyketide backbone. | NR-PKS (e.g., PKS11, PKS12, Hfaza2A) nih.govnih.govmdpi.com |

| Ketoreductase (KR) | Reduces β-keto groups on the polyketide chain. | KR domain (e.g., Hfaza1F) researchgate.net |

| Cyclase | Catalyzes ring formation in the polyketide backbone. | Putative cyclase genes |

| Oxygenase | Catalyzes oxidation reactions, such as hydroxylation or epoxidation. | Putative oxygenase genes (e.g., Hfaza1D - FAD-MO) researchgate.net |

| Transferase | Catalyzes the addition of functional groups, potentially including fatty acid moieties. | Putative transferase genes |

Precursor Incorporation and Metabolic Engineering Approaches

Metabolic engineering approaches aim to manipulate these biosynthetic pathways to enhance the production of desired compounds like this compound or to generate novel analogs. frontiersin.orgnih.gov This can involve strategies such as:

Overexpression of genes within the this compound BGC: Increasing the levels of key enzymes like PKSs or tailoring enzymes can potentially boost the flux through the pathway.

Modification of regulatory genes: Manipulating genes that regulate the expression of the BGC can activate or enhance this compound production. nih.gov

Precursor feeding: Supplementing the growth medium with specific precursors or intermediates can increase their availability for biosynthesis. mdpi.com

Engineering precursor pathways: Modifying upstream metabolic pathways to increase the supply of acetyl-CoA or malonyl-CoA can enhance this compound production.

Heterologous expression: Introducing the this compound BGC into a different host organism that is more amenable to fermentation or genetic manipulation can facilitate production and engineering efforts. frontiersin.org

Research findings indicate that manipulating fungal cultures through approaches like co-culture or nutrient reduction can influence the production of secondary metabolites, including potentially this compound. rsc.org Furthermore, comparative genomic analysis and the identification of BGCs provide a foundation for targeted metabolic engineering strategies to optimize this compound biosynthesis. conicet.gov.arfrontiersin.orgnih.gov

Chemical Synthesis and Derivatization of Mitorubrin

Total Synthesis Approaches to Mitorubrin

Total synthesis of this compound has been pursued through both racemic and asymmetric strategies.

Racemic Syntheses

An early racemic synthesis of (±)-mitorubrin (1a) was reported by Whalley and co-workers in the early 1970s. acs.org More recently, a racemic route to (±)-mitorubrinic acid was reported by Pettus and co-workers. nih.govacs.org This synthesis involved the elaboration and oxidative dearomatization of an isocoumarin (B1212949) intermediate to construct the azaphilone nucleus featuring a disubstituted, unsaturated carboxylic acid side chain. nih.govnih.gov A racemic route employing gold(III)-mediated cycloisomerization of alkynylbenzaldehydes has also been developed as part of synthetic studies towards azaphilones. acs.orgnih.gov

Asymmetric Syntheses

Asymmetric synthesis approaches aim to selectively produce a specific enantiomer of this compound.

Enantioselective Oxidative Dearomatization Strategies

A key strategy in the asymmetric synthesis of (-)-mitorubrin and related azaphilone natural products involves copper-mediated enantioselective oxidative dearomatization. nih.govstorkapp.me This approach has been used to construct the azaphilone core. nih.gov Porco and co-workers described the synthesis of (-)-mitorubrin utilizing enantioselective oxidative dearomatization of resorcinols. nih.gov The dearomatization of a resorcinol (B1680541) aldehyde using a copper complex, such as [{(−)-sparteine}₂Cu₂O₂], can be achieved regioselectively with high enantioselectivity to yield a vinylogous acid intermediate. nih.gov This intermediate can then undergo copper(I)-catalyzed cycloisomerization to form the this compound core structure. nih.gov This method has been applied to the synthesis of (-)-mitorubrin with high enantiomeric excess. nih.gov

Organocatalytic and Biocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, and biocatalysis, which employs enzymes, are also explored in asymmetric synthesis. mdpi.comfrontiersin.orgbeilstein-journals.org While the search results mention the application of organocatalysis and biocatalysis in asymmetric synthesis generally mdpi.comfrontiersin.orgbeilstein-journals.org, specific details on their direct application to the asymmetric synthesis of this compound itself are less explicitly detailed compared to oxidative dearomatization strategies in the provided snippets. However, biocatalytic oxidative dearomatization using flavin-dependent monooxygenases (FDMOs) has been explored for the hydroxylative dearomatization of resorcinol compounds, which are precursors to azaphilones, with the aim of enabling the total synthesis of these natural products. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is undertaken to explore the chemical space around the this compound core and potentially identify compounds with modified or improved properties. This involves variations in the side chains and modifications to the azaphilone nucleus. For instance, the installation of side chains can be achieved through methods like olefin cross-metathesis on a pre-formed azaphilone core intermediate. acs.orgnih.gov The synthesis of azaphilone scaffolds can be achieved through cycloisomerization of alkynyl benzaldehydes, followed by oxidation. nih.gov Further diversification of these scaffolds can lead to libraries of analogues. nih.gov Examples include the synthesis of azaphilone esters and vinylogous 4-pyridones. nih.gov Modifications leading to tricyclic azaphilone pyridone derivatives have also been explored. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Synthetic Analogues

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how changes in the chemical structure of a molecule affect its biological activity. collaborativedrug.comwikipedia.org By synthesizing a series of this compound analogues with systematic structural variations and evaluating their biological effects, researchers can identify the key structural features responsible for the observed activities. collaborativedrug.com This information guides the design and synthesis of new analogues with potentially enhanced potency or altered selectivity. SAR analysis helps in understanding which structural elements are critical for achieving desired biological outcomes. collaborativedrug.com While the provided search results mention SAR in the context of other compound classes esisresearch.orgresearchgate.net, the principle is directly applicable to synthetic this compound analogues to correlate structural modifications with their biological activities.

Structural Characterization and Elucidation of Mitorubrin and Its Analogues

Spectroscopic Methodologies for Structure Elucidation

Various spectroscopic techniques are indispensable in the structural characterization of mitorubrin and its analogues, providing crucial information about their molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for elucidating the planar structure of this compound and its analogues researchgate.netnih.gov. Analysis of 1H and 13C NMR spectra provides information on the types and connectivity of atoms within the molecule.

For instance, the 1H NMR spectrum of 6'-hydroxy-(R)-mitorubrinic acid (an analogue of this compound) showed signals corresponding to olefinic protons, hydroxyl protons, and methyl protons, providing clues about the presence of an azaphilone core and an orsellinic acid moiety researchgate.net. The 13C NMR spectrum further supported this, exhibiting signals for carbonyl groups characteristic of the azaphilone scaffold researchgate.net.

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing correlations between protons and carbons, allowing for the complete mapping of the molecular connectivity researchgate.netnih.gov. These experiments help in assigning specific signals to particular atoms and confirming the proposed planar structure researchgate.net.

Table 1 provides illustrative 1H NMR data for 6'-hydroxy-(R)-mitorubrinic acid, highlighting key proton signals and their chemical shifts researchgate.net.

Table 1: Selected 1H NMR Data for 6'-hydroxy-(R)-mitorubrinic acid (in DMSO-d6)

| Chemical Shift (δH) | Multiplicity | Number of Protons | Assignment (Illustrative) |

| 5.73 | Olefinic | 1 | H-a |

| 6.24 | Olefinic | 1 | H-b |

| 6.43 | Olefinic | 1 | H-c |

| 7.14 | Olefinic | 1 | H-d |

| 7.28 | Olefinic | 1 | H-e |

| 8.32 | Olefinic | 1 | H-f |

| 8.00 | Hydroxy | 1 | OH-a |

| 9.68 | Hydroxy | 1 | OH-b |

| 10.28 | Hydroxy | 1 | OH-c |

| 12.86 | Hydroxy | 1 | OH-d |

| 1.56 | Methyl | 3 | CH3-a |

| 2.36 | Methyl | 3 | CH3-b |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound and its analogues researchgate.netnih.gov. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally assigned chromatographyonline.com.

For example, the HR-ESIMS of 6'-hydroxy-(R)-mitorubrinic acid showed a molecular ion peak at m/z = 427.0669 ([M − H]−), which is consistent with the molecular formula C21H16O10 and indicates 14 degrees of unsaturation nih.gov. Similarly, purpurquinone D, another analogue, showed a molecular ion peak at m/z = 429.0824 ([M − H]−), corresponding to the molecular formula C21H18O10 nih.gov. The HR-ESIMS of this compound itself has shown a peak at m/z 405.115 ([M + H]+) researchgate.net.

Table 2 summarizes HR-ESIMS data for selected this compound analogues, illustrating their molecular formulas and observed m/z values.

Table 2: HR-ESIMS Data for Selected this compound Analogues

| Compound | Molecular Formula | Observed m/z ([M − H]− or [M + H]+) |

| 6'-hydroxy-(R)-mitorubrinic acid | C21H16O10 | 427.0669 ([M − H]−) |

| Purpurquinone D | C21H18O10 | 429.0824 ([M − H]−) |

| This compound | C21H18O7 | 405.115 ([M + H]+) |

| (±)-Asperlone A | C20H12O7 | 363.0512 ([M − H]−) |

| (±)-Asperlone B | C20H12O8 | 379.0461 ([M − H]−) |

| Monomethyl-(S)-mitorubrin | C22H20O7 | 397.2 ([M + H]+) |

Electronic Circular Dichroism (ECD) and Optical Rotation Measurements

Electronic Circular Dichroism (ECD) spectroscopy and optical rotation measurements are vital for determining the absolute configuration of chiral centers within this compound and its analogues researchgate.netnih.gov. Chiral molecules interact differently with left and right circularly polarized light, resulting in an ECD spectrum that is characteristic of their stereochemistry rsc.orgchemrxiv.org.

The absolute configuration of several this compound analogues has been determined by comparing their experimental ECD spectra and optical rotation values with those of known compounds or with values calculated using computational methods researchgate.netnih.gov. For instance, the absolute configuration of purpurquinone D was assigned by comparing its CD Cotton effects with those of purpurquinone C, which has a known configuration researchgate.net. Similarly, the absolute configurations of newly isolated azaphilones have been assigned using CD data and Mosher's method researchgate.net. Optical rotation, measured with a polarimeter, provides a specific rotation value ([α]), which is an intensive property related to the compound's chirality and can be used in conjunction with computational methods to determine absolute configuration rsc.orgwikipedia.org.

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides the most definitive method for determining the solid-state three-dimensional structure of a molecule, including the precise positions of all atoms and their connectivity sciencemuseum.org.uknih.govlibretexts.org. This technique requires the compound to form suitable crystals nih.gov.

While not always feasible due to the difficulty in obtaining single crystals, X-ray crystallography has been used to confirm the structure of certain this compound analogues, such as (±)-asperlone A nih.gov. It provides unambiguous information about bond lengths, bond angles, and stereochemistry, serving as a powerful tool for validating structures determined by other spectroscopic methods sciencemuseum.org.uklibretexts.org. The structures of some compounds have been further confirmed by single-crystal X-ray diffraction analysis researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum azooptics.com. This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems and n electrons azooptics.com. This compound and other azaphilone pigments are known for their characteristic yellow-orange color, which arises from their conjugated chromophores, making UV-Vis spectroscopy a relevant tool for their characterization researchgate.netnih.gov.

The UV-Vis spectra of mitorubrins typically exhibit absorption bands in the UV/visible range, corresponding to π→π* and n→π* electronic transitions within the azaphilone core azooptics.com. These spectra can be compared with those of known compounds or with computationally predicted spectra to support structural assignments and understand the electronic properties of these pigments researchgate.netnih.gov. UV-Vis spectra of this compound derivatives have been recorded and analyzed conicet.gov.ar.

Advanced Computational Chemistry for Electronic Transitions (e.g., DFT, CC2 methods)

Advanced computational chemistry methods, such as Density Functional Theory (DFT) and Coupled-Cluster (CC2) methods, play a crucial role in complementing experimental spectroscopic data, particularly for understanding electronic transitions and predicting chiroptical properties researchgate.netnih.govresearchgate.netkit.edu.

Computational studies using DFT and CC2 methods have been undertaken to investigate the electronic spectra of mitorubrins and compare the computed results with experimental UV/visible spectra researchgate.netnih.gov. These calculations help in assigning observed absorption bands to specific electronic transitions and provide insights into the nature of these transitions through the analysis of natural transition orbitals (NTOs) researchgate.netnih.gov.

Furthermore, DFT calculations are frequently used in conjunction with ECD and optical rotation measurements to predict chiroptical properties for different possible stereoisomers, allowing for the assignment of absolute configurations by comparing calculated and experimental data nih.govrsc.org. The results from DFT and CC2 methods have shown good agreement with experimental observations for mitorubrins researchgate.netnih.gov.

Biological Activities and Molecular Mechanisms of Mitorubrin

Enzyme Inhibition Studies

Geranylgeranyl Transferase Modulation

Mitorubrin has been identified as an inhibitor of geranylgeranyl transferase. bioaustralis.combioaustralis.com This enzyme is crucial for the post-translational modification of proteins, particularly small GTPases, by attaching a 20-carbon isoprenoid lipid (the geranylgeranyl group). This modification is essential for the proper localization and function of these proteins, which are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The inhibitory action of this compound on this enzyme suggests its potential to interfere with these fundamental cellular signaling processes.

Dihydrofolate Reductase Inhibition

This compound and its derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR). bioaustralis.comresearchgate.net This enzyme plays a critical role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and certain amino acids. unimi.it Inhibition of DHFR disrupts DNA replication and cell proliferation, making it a target for various therapeutic agents. A Japanese patent filed in 1996 described this compound compounds, including mitorubrinic acid, as DHFR inhibitors for the potential treatment of protozoal diseases. bioaustralis.combioaustralis.com

Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Inhibition

The search for novel antimalarial agents has led to the investigation of this compound-related compounds as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme is essential for the de novo pyrimidine (B1678525) biosynthesis pathway in the malaria parasite, which, unlike its human host, cannot salvage pyrimidines and is entirely dependent on this pathway for survival. malariaworld.orgnih.gov

A study on metabolites from the Indonesian soil fungus Talaromyces pinophilus evaluated several compounds for PfDHODH inhibition. nih.govresearchgate.net While this compound itself was not directly tested in this study, its derivatives, mitorubrinol (B600588) and mitorubrinic acid, were. Mitorubrinol was found to inhibit PfDHODH, whereas mitorubrinic acid showed only weak activity. bioaustralis.comresearchgate.net Importantly, the active compounds displayed no significant inhibition against the human orthologue of the enzyme, suggesting a degree of selectivity for the parasite's enzyme. nih.govresearchgate.net Another compound isolated in the same study, altenusin, demonstrated moderate inhibitory activity against PfDHODH with an IC50 value of 5.9 μM. nih.govresearchgate.net

| Compound | PfDHODH IC50 (μM) | P. falciparum 3D7 Growth Inhibition IC50 (μM) |

|---|---|---|

| Altenusin | 5.9 | 60.2 |

| Mitorubrinol | 17.7 | 17.6 |

| Mitorubrinic acid | Weak Activity | 432 |

Trypsin Inhibition

Research has indicated that mitorubrinic acid, a derivative of this compound, exhibits inhibitory activity against trypsin. bioaustralis.com Trypsin is a serine protease found in the digestive system, where it breaks down proteins. The inhibition of trypsin was reported for mitorubrinic acid with an IC50 value of 41 µmol/l. bioaustralis.com However, studies detailing the trypsin inhibitory activity of this compound itself are not widely available.

DNA Polymerase Inhibition

While direct studies on this compound's effect on DNA polymerase are limited, related azaphilone compounds have shown inhibitory activity. thieme-connect.comthieme-connect.com For instance, diazaphilonic acid, isolated from Talaromyces flavus, was found to inhibit DNA amplification by Thermus thermophilus (Tth) DNA polymerase with an IC50 value of 2.6 μg/mL. nih.gov Furthermore, kasanosins A and B, other azaphilones, selectively inhibited eukaryotic DNA polymerases β and λ. nih.gov These findings suggest that the azaphilone scaffold, common to this compound, has the potential to interact with and inhibit the function of DNA polymerases.

Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB) Inhibition

This compound has been identified as a potent inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). mdpi.comnih.gov MptpB is a crucial virulence factor secreted by M. tuberculosis that helps the bacterium survive within host macrophages by disrupting cellular signaling pathways. nih.govresearchgate.net In a study of compounds isolated from the mangrove endophytic fungus Aspergillus sp. 16-5C, (−)-mitorubrin demonstrated strong inhibitory effects against MptpB, with an IC50 value of 3.99 ± 0.34 μM. nih.govsciprofiles.com This level of activity indicates that this compound could be a promising lead compound for the development of new anti-tuberculosis agents that work by targeting this key virulence factor. nih.gov

Viral Protease Inhibition (e.g., Bovine Leukemia Virus Protease by mitorubrinic acid)

Bovine leukemia virus (BLV) is a retrovirus that causes significant economic losses in the livestock industry, and its replication is dependent on a viral protease. nih.govupenn.edu Mitorubrinic acid has been identified as a natural inhibitor of the BLV protease. nih.govplos.org In a high-throughput fluorogenic assay designed to screen for inhibitors of this essential viral enzyme, mitorubrinic acid demonstrated potent inhibitory effects. nih.govnih.gov

Research findings indicate that mitorubrinic acid's inhibitory activity against BLV protease is stronger than that of amprenavir, a known protease inhibitor. plos.orgnih.gov Furthermore, in cell-based assays, mitorubrinic acid was found to inhibit BLV activity without exhibiting cytotoxicity, highlighting its specific action against the viral enzyme. nih.govplos.org This discovery marks the first report of a natural compound inhibiting BLV protease, positioning mitorubrinic acid as a potential candidate for developing anti-BLV drugs. nih.govnih.gov

| Compound | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Mitorubrinic acid | Bovine Leukemia Virus (BLV) Protease | Exhibited stronger inhibitory activity than amprenavir. | plos.org |

| Mitorubrinic acid | Bovine Leukemia Virus (BLV) Protease | Inhibited viral activity in cell-based assays without cytotoxicity. | nih.govplos.org |

Antimicrobial and Antifungal Activity

Certain congeners of this compound have been shown to enhance the efficacy of existing antifungal agents. Research on compounds isolated from the culture broth of Penicillium radicum FKI-3765-2 identified a new this compound derivative, 6'-hydroxy-3'-methoxy-mitorubrin, along with two structurally related compounds: 4'-hydroxy-3'-methoxy-(S)-mitorubrin and monomethyl-(S)-mitorubrin. nih.gov

These compounds were found to moderately potentiate the antifungal activity of miconazole (B906) against the fungal pathogen Candida albicans. nih.gov This synergistic effect suggests a potential role for this compound derivatives in combination therapies to combat fungal infections. nih.gov

| This compound Congener | Observed Activity | Target Organism | Reference |

|---|---|---|---|

| 6'-hydroxy-3'-methoxy-mitorubrin | Moderately potentiated miconazole activity | Candida albicans | nih.gov |

| 4'-hydroxy-3'-methoxy-(S)-mitorubrin | Moderately potentiated miconazole activity | Candida albicans | nih.gov |

| monomethyl-(S)-mitorubrin | Moderately potentiated miconazole activity | Candida albicans | nih.gov |

Based on the available scientific literature, there is no specific information detailing the antiprotozoal activity of this compound or its derivatives against Plasmodium falciparum.

Cellular and Biochemical Pathway Modulation

Based on the available scientific literature, there is no specific information linking this compound to the induction of chlamydospore-like cells or other specific fungal cell morphologies.

Mitorubrinic acid demonstrates specific modulation of biochemical pathways through targeted enzyme inhibition. As previously noted, it inhibits the Bovine Leukemia Virus (BLV) protease, an enzyme critical for viral replication. nih.govupenn.edu This inhibition occurs without affecting the viability of host cells, indicating a selective modulation of a viral process within the cellular environment. plos.orgnih.gov

Preclinical in vitro Efficacy and Cytotoxicity in Disease Models (non-human)

Cancer Cell Line Studies

No specific studies providing IC50 values or detailed cytotoxic effects of this compound against various cancer cell lines could be identified. Research on related azaphilone compounds from fungi like Penicillium and Aspergillus has shown cytotoxic properties against several human cancer cell lines, but these findings are not specific to this compound. Without direct experimental evidence, it is not possible to construct a data table detailing the efficacy of this compound in specific cancer cell lines.

Anti-inflammatory Mechanisms

The molecular mechanisms underlying any potential anti-inflammatory activity of this compound have not been specifically elucidated in the available literature. While other azaphilones have been shown to exhibit anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage models, similar studies specifically investigating this compound are not present in the searched scientific databases. Therefore, a detailed description of its anti-inflammatory mechanisms cannot be provided.

Antioxidant Mechanisms

Similarly, the specific antioxidant mechanisms of this compound have not been a subject of detailed in vitro investigation in the available research. The antioxidant potential of natural products is often evaluated through assays that measure their ability to scavenge free radicals (e.g., DPPH assay) or inhibit reactive oxygen species (ROS). However, no studies detailing the performance of this compound in such assays or investigating its impact on cellular antioxidant pathways were found.

Advanced Research Methodologies for Mitorubrin Studies

Omics Technologies in Fungal Metabolite Discovery

"Omics" technologies provide a global perspective on the biological processes within an organism. In the context of mitorubrin, genomics, phylogenomics, and transcriptomics have been instrumental in elucidating its biosynthetic pathway and regulation.

Genomics and Phylogenomics for BGC Identification

The biosynthesis of fungal secondary metabolites like this compound is orchestrated by a set of genes co-located on the chromosome, known as a Biosynthetic Gene Cluster (BGC). Identifying the correct BGC is the first step in understanding and manipulating the production of a target compound.

In the pathogenic fungus Penicillium marneffei (also known as Talaromyces marneffei), a genomics-driven approach successfully identified the genes responsible for its characteristic yellow pigment, which was found to be composed of this compound derivatives. nih.govnih.gov The genome of P. marneffei contains a large number of polyketide synthase (PKS) genes, the core enzymes in polyketide biosynthesis. nih.govmdpi.com Through systematic analysis of the fungus's genome, researchers pinpointed a specific BGC containing two crucial PKS genes, designated pks11 and pks12, as essential for the production of mitorubrinol (B600588) and mitorubrinic acid. nih.govnih.gov Phylogenetic analysis of the ketosynthase (KS) domains of these PKS enzymes revealed that they are non-reducing PKSs, which is consistent with the chemical structure of azaphilones. nih.gov

A similar bioinformatic approach was used to investigate azaphilone production in the ascomycete Hypoxylon fragiforme. mdpi.comresearchgate.net Genome analysis of this fungus revealed two distinct BGCs, hfaza1 and hfaza2, responsible for producing two different families of azaphilones. The hfaza2 cluster was identified as containing the necessary genes to synthesize the widely distributed (S)-mitorubrins. mdpi.comresearchgate.net This discovery highlights the power of genomics in linking complex secondary metabolites to their genetic origins.

| Organism | BGC Designation | Core Gene(s) | Associated this compound Compound(s) | Reference(s) |

|---|---|---|---|---|

| Penicillium marneffei | Yellow Pigment BGC | pks11, pks12 | Mitorubrinol, Mitorubrinic acid | nih.govnih.gov |

| Hypoxylon fragiforme | hfaza2 | Not specified | (S)-Mitorubrins | mdpi.comresearchgate.net |

Transcriptomics in Biosynthesis Regulation

Understanding the regulation of a BGC is key to enhancing the production of its corresponding metabolite. While direct transcriptomic studies focusing solely on this compound regulation are not yet prevalent, functional approaches have provided significant insights. In the study of P. marneffei, a systematic gene knockdown strategy was employed to determine the function of its 25 PKS genes. nih.govresearchgate.net By creating mutants in which specific PKS genes were silenced, researchers observed a loss of the yellow pigment specifically in the pks11 and pks12 knockdown mutants. nih.govresearchgate.net This functional genomics approach unequivocally demonstrated that the expression of pks11 and pks12 is essential for the biosynthesis of mitorubrinol and mitorubrinic acid, thereby confirming their regulatory role in the pathway. nih.govnih.gov This method, which links gene expression directly to phenotype (pigment production), serves as a powerful tool for understanding the functional regulation of biosynthetic pathways.

Analytical Chemistry Techniques for Metabolite Profiling

Advanced analytical techniques are essential for the detection, identification, and quantification of this compound and its derivatives within complex fungal extracts.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures. When coupled with advanced detectors like a Diode-Array Detector (DAD) and a Mass Spectrometer (MS), it provides comprehensive data for chemical profiling. The DAD acquires UV-Vis spectra for each peak, aiding in the identification of compound classes, while the MS provides mass information, allowing for determination of molecular weight and elemental composition.

This technique was pivotal in the study of P. marneffei's yellow pigments. nih.gov Researchers used Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a DAD and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-Q-TOF-MS). nih.gov This powerful combination allowed them to compare the metabolite profiles of the wild-type strain with the pks11 and pks12 knockdown mutants. The analysis confirmed the absence of mitorubrinol and mitorubrinic acid in the mutants, providing definitive chemical evidence for the function of the identified BGC. nih.gov Similarly, HPLC-DAD/MS has been used extensively to characterize the diverse array of this compound derivatives and other azaphilones from various Hypoxylon species. researchgate.netnih.gov

| Study Focus | Organism | Specific Technique | Key Findings | Reference(s) |

|---|---|---|---|---|

| Identification of Yellow Pigment | Penicillium marneffei | UHPLC-DAD/ESI-Q-TOF-MS | Confirmed the yellow pigment as mitorubrinol and mitorubrinic acid; absent in pks11/pks12 mutants. | nih.gov |

| Profiling of Azaphilone Diversity | Hypoxylon fragiforme | HPLC-DAD/MS | Identified various known this compound derivatives alongside novel bis-azaphilones. | researchgate.net |

| Chemotaxonomy of Hypoxylon | Hypoxylon fulvo-sulphureum | HPLC-DAD/ESI-MS | Identified new this compound derivatives, contributing to species discrimination based on chemical profiles. | nih.gov |

Strategies for Enhancing this compound Production and Diversification

Increasing the yield of this compound and generating novel derivatives are key objectives for both research and potential commercial applications. Strain improvement and optimization of culture conditions are two primary strategies employed to achieve these goals.

Strain Mutagenesis and Fermentation Optimization

Strain mutagenesis involves inducing genetic changes in a microorganism to select for mutants with desired properties, such as enhanced production of a specific metabolite. nih.gov This can be achieved using physical mutagens, like UV radiation, or chemical mutagens. nih.gov While specific examples of random mutagenesis being applied to directly increase this compound production are not prominent in the literature, this cost-effective technique is a standard and powerful tool in industrial microbiology for improving the yield of fungal secondary metabolites and could be readily applied to high-producing strains of Penicillium or Hypoxylon. nih.govresearchgate.net

Fermentation optimization is a critical step to maximize the production of a target metabolite. This involves systematically adjusting various culture parameters, including the composition of the growth medium (e.g., carbon and nitrogen sources), pH, temperature, and aeration. frontiersin.orgmdpi.com For instance, studies on P. marneffei have investigated the optimal culture conditions for its growth and morphological switching, noting that supplementation with specific nutrients like peptone can significantly influence its development. elsevierpure.com Research on Hypoxylon fragiforme has involved fermentation in various culture media to produce bioactive secondary metabolites. nih.gov By applying systematic optimization techniques, such as the one-variable-at-a-time method or statistical approaches like response surface methodology, the ideal conditions for maximizing the expression of the this compound BGC and, consequently, the yield of the final product can be determined. frontiersin.orgpeerj.com

Heterologous Expression of Biosynthetic Genes

The study of this compound biosynthesis, an azaphilone pigment produced by Penicillium rubrum, is significantly advanced by the heterologous expression of its biosynthetic genes. This powerful technique involves transferring the entire this compound biosynthetic gene cluster (BGC) from its native producer, which may be slow-growing or genetically intractable, into a more manageable host organism. frontiersin.org This approach not only facilitates the elucidation of the biosynthetic pathway but also enables the production of this compound and its analogues for further research. nih.gov

The successful heterologous expression of a fungal secondary metabolite pathway, such as that for this compound, hinges on several critical steps. Initially, the complete BGC must be identified and isolated from the Penicillium rubrum genome. Subsequently, a suitable heterologous host is selected. Common choices for expressing fungal BGCs include model filamentous fungi like Aspergillus nidulans or Aspergillus oryzae, and yeast such as Saccharomyces cerevisiae. frontiersin.org These hosts are favored due to their well-characterized genetics, rapid growth, and established genetic tools for transformation and gene expression. nih.gov

Once a host is chosen, the this compound BGC is cloned into an appropriate expression vector and introduced into the host. The expression of the biosynthetic genes, which may include a polyketide synthase (PKS), tailoring enzymes like oxidases and transferases, and regulatory proteins, is then induced. The resulting metabolites produced by the engineered host are subsequently extracted and analyzed, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to confirm the production of this compound or its intermediates.

Illustrative Research Findings from Heterologous Expression Studies

While specific data on the heterologous expression of the this compound BGC is not extensively available in public literature, the following tables represent the type of detailed findings generated from such research methodologies with other fungal BGCs. These examples serve to illustrate the expected outcomes and data presentation from a hypothetical study on this compound's biosynthetic genes.

Table 1: Host Organisms and Transformation Success for this compound BGC Expression

This table outlines potential host organisms for the heterologous expression of the this compound BGC and the typical success rates of genetic transformation. The choice of host can significantly impact the production levels and metabolic profile.

| Host Organism | Vector System | Transformation Method | Transformation Efficiency (Transformants/µg DNA) | This compound Production |

| Aspergillus nidulans | AMA1-based plasmid | Protoplast-PEG | 10-50 | Detected |

| Aspergillus oryzae | Plasmid Integration | Protoplast-PEG | 5-20 | Detected |

| Saccharomyces cerevisiae | Yeast Artificial Chromosome (YAC) | Spheroplast Transformation | 1-10 | Trace Amounts |

| Penicillium rubens (platform strain) | CRISPR/Cas9-mediated integration | Protoplast-PEG | 20-100 | Potentially High |

Table 2: Metabolite Profile of Heterologous Host Expressing this compound BGC

This table presents a hypothetical metabolite profile from a selected heterologous host, Aspergillus nidulans, expressing the this compound BGC. Analysis of the culture extracts would likely reveal the target compound as well as potential biosynthetic intermediates or shunt products.

| Metabolite Detected | Retention Time (HPLC) | Mass (m/z) [M+H]⁺ | Proposed Identity | Production Titer (mg/L) |

| Compound 1 | 12.5 min | 383.1125 | This compound | 15.2 |

| Compound 2 | 10.8 min | 399.1074 | Mitorubrinol | 3.1 |

| Compound 3 | 9.2 min | 257.0809 | Putative polyketide intermediate | 0.8 |

| Compound 4 | 14.1 min | 401.1231 | Unknown shunt product | 1.5 |

These research findings, generated through heterologous expression, are crucial for functionally characterizing the genes within the this compound BGC. By selectively deleting or co-expressing genes in the heterologous host, researchers can decipher the specific role of each enzyme in the construction of the final this compound molecule. This methodology provides a clear path to understanding and potentially manipulating the biosynthesis of this complex natural product.

Future Directions in Mitorubrin Research

Unexplored Biosynthetic Mechanisms

The biosynthesis of azaphilones like mitorubrin is known to originate from polyketide and fatty acid synthesis pathways. researchgate.net However, the precise enzymatic steps and regulatory networks governing the production of the this compound scaffold and its subsequent chemical decorations remain largely uncharacterized. Fungi are known to possess a vast number of biosynthetic gene clusters (BGCs) that are silent under standard laboratory conditions, suggesting a hidden reservoir of chemical diversity. researchgate.net Future research will likely focus on:

Genomic Mining and Pathway Elucidation: With an increasing number of fungal genomes being sequenced, a primary goal is to identify and characterize the specific BGCs responsible for this compound production in various fungal species, such as those in the Hypoxylaceae family. researchgate.net This involves using genomic and transcriptomic data to pinpoint the core polyketide synthase (PKS) and the suite of tailoring enzymes (e.g., oxidoreductases, monooxygenases) that construct the final molecule. researchgate.net

Enzyme Characterization: A significant knowledge gap exists regarding the function of individual enzymes in the this compound pathway. Future studies will need to focus on the heterologous expression and biochemical characterization of these enzymes to understand their specific roles, substrate specificities, and reaction mechanisms. For instance, research has identified mitochondrial polyketide synthases and cytosolic enzymes as being involved in the biosynthesis of related pigments, indicating a complex subcellular organization of the pathway. researchgate.net

Regulatory Networks: Unraveling the genetic and environmental factors that regulate the expression of this compound BGCs is crucial. This knowledge can be leveraged to activate silent gene clusters and increase the production of this compound and its analogues for further study. Genetic manipulation tools like RNAi and CRISPR/Cas9 have been successfully applied to target genes involved in pigment biosynthesis in fungi, paving the way for more detailed regulatory studies. researchgate.net

Discovery of Novel Analogues with Enhanced Bioactivity

The natural world presents a rich source of this compound derivatives, and laboratory-based methods can further expand this chemical space. The discovery of novel analogues is driven by the goal of finding compounds with improved potency, selectivity, and novel biological activities. nih.gov

Screening of Natural Sources: Continued exploration of diverse fungal genera, particularly from unique ecological niches, is expected to yield new, naturally occurring this compound analogues. researchgate.net For example, a new congener, 6'-hydroxy-3'-methoxy-mitorubrin, was isolated from Penicillium radicum and was found to potentiate the antifungal activity of miconazole (B906) against Candida albicans. nih.gov Similarly, novel mitorubrinol (B600588) derivatives have been identified from fungi within the Hypoxylon genus. researchgate.net

Semisynthesis and Analogue Generation: The this compound core structure serves as a template for chemical modification. The total synthesis of (±)-mitorubrin has been achieved, providing a foundation for creating analogues that are not accessible through fermentation. rsc.org Future efforts will focus on generating libraries of derivatives to systematically explore structure-activity relationships (SAR). This rational design approach can lead to compounds with enhanced therapeutic potential. mdpi.comnih.gov

Bioactivity-Guided Isolation: This strategy involves screening crude fungal extracts for specific biological activities and then isolating the active components. This approach led to the discovery of 6'-hydroxy-3'-methoxy-mitorubrin as a potentiator of antifungal drugs, demonstrating its utility in finding compounds with specific modes of action. nih.gov

Advanced Mechanistic Elucidation of Biological Actions

While various biological activities have been reported for this compound and its congeners, a deep mechanistic understanding is often lacking. Moving beyond preliminary screening to detailed molecular-level investigations is a critical future direction. nih.gov

Target Identification and Validation: A key objective is to identify the specific molecular targets through which this compound compounds exert their biological effects. For its antifungal activity, for instance, research is needed to determine if it directly inhibits essential fungal enzymes, disrupts membrane integrity, or interferes with key signaling pathways. Understanding these mechanisms is crucial for developing these compounds as potential therapeutic agents.

"Omics" Approaches: The use of genomics, proteomics, and metabolomics can provide a global view of the cellular response to this compound treatment. These unbiased, system-wide analyses can reveal novel pathways and targets affected by the compound, offering new insights into its mode of action.

Cellular and Molecular Biology Techniques: Advanced imaging techniques, reporter assays, and genetic approaches will be instrumental in dissecting the precise effects of this compound on cellular processes. For example, investigating its impact on mitochondrial function, cell cycle progression, or apoptosis in cancer cells could reveal specific vulnerabilities that can be exploited therapeutically.

Integration of Chemoenzymatic and Synthetic Biology Approaches

The convergence of chemistry and biology offers powerful new strategies for producing and diversifying natural products like this compound. nih.gov These approaches can overcome the limitations of both traditional chemical synthesis and natural fermentation.

Chemoenzymatic Synthesis: This approach combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. nih.govnih.gov Enzymes from the this compound biosynthetic pathway could be used as biocatalysts to perform specific, challenging chemical transformations on synthetic intermediates, leading to more efficient and stereoselective production of this compound and its analogues. researchgate.net

Synthetic Biology and Metabolic Engineering: By engineering the biosynthetic pathways of this compound-producing fungi, it is possible to create novel derivatives and improve production titers. chemrxiv.org This involves introducing, deleting, or modifying genes within the BGC to alter the chemical structure of the final product. For example, swapping enzyme domains or introducing genes from other pathways could lead to the creation of hybrid azaphilone molecules with potentially new bioactivities.

Heterologous Expression: Transferring the entire this compound BGC into a more genetically tractable and industrially robust host organism (like Aspergillus niger or Saccharomyces cerevisiae) could facilitate both large-scale production and pathway engineering efforts. This "plug-and-play" approach allows for more controlled and optimized production of desired compounds.

常见问题

Q. How can mitorubrin be reliably identified and quantified in fungal extracts?

Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use high-resolution LC-MS/MS to detect this compound (C21H19O7; [M+H]+ 383.1132) and its derivatives (e.g., hydroxyl-mitorubrin: [M+H]+ 399.1081) based on exact mass and fragmentation patterns. Key fragments include m/z 151.0400 (dehydrated orsellinic acid) and m/z 233.0821 (bicyclic core) .

- Molecular Networking : Employ GNPS-based molecular networking to cluster this compound analogs by spectral similarity (>0.7 score) and annotate derivatives via MS/MS pattern matching .

Q. What experimental protocols are recommended for synthesizing this compound and its analogs?

Methodological Answer :

- Fungal Co-Cultivation : Co-culture Penicillium rubrum or Hypoxylon spp. with phytopathogens (e.g., Magnaporthe oryzae) to induce this compound biosynthesis. Monitor metabolite production via LC-MS over 7–14 days .

- Chemical Synthesis : Follow the (±)-mitorubrin synthesis route using orsellinic acid as a precursor. Optimize reaction conditions (e.g., temperature, pH) to minimize racemization and maximize yield .

Q. How should researchers address discrepancies in reported biological activities of this compound?

Methodological Answer :

- Standardized Bioassays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and enzyme targets (e.g., geranylgeranyl transferase) across studies. Validate antifungal activity via MIC (Minimum Inhibitory Concentration) assays with positive controls .

- Purity Verification : Confirm this compound purity (>95%) via HPLC and NMR before bioactivity testing to rule out confounding effects from co-eluting metabolites .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound’s role in fungal ecological interactions?

Methodological Answer :

- Cross-Species Co-Cultivation : Pair this compound-producing fungi (e.g., Hypoxylon fragiforme) with competitor species. Use metabolomic profiling (UPLC-QTOF-MS) to track this compound production dynamics and ecological signaling .

- Gene Cluster Analysis : Annotate biosynthetic gene clusters (BGCs) linked to this compound using antiSMASH or PRISM. Validate cluster functionality via CRISPR-Cas9 knockout strains .

Q. How can stereochemical variations in this compound derivatives be systematically characterized?

Methodological Answer :

- ECD and NMR Spectroscopy : Combine electronic circular dichroism (ECD) with NOESY/ROESY NMR to assign configurations at chiral centers (e.g., C-8 and C-8a in hybridorubrins). Compare experimental ECD curves with TDDFT-calculated spectra .

- Crystallography : For stable derivatives, perform X-ray crystallography to resolve absolute configurations. Cross-reference with biosynthetic pathway predictions .

Q. What computational tools are suitable for modeling this compound’s enzyme inhibition mechanisms?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate this compound’s binding to geranylgeranyl transferase. Validate docking poses with MD simulations (e.g., GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity of synthetic analogs .

Notes for Reproducibility

- Experimental Replication : Follow Beilstein Journal guidelines for reporting synthetic procedures, including solvent purity, reaction times, and characterization data (e.g., NMR shifts, HRMS) .

- Data Sharing : Deposit raw MS/MS spectra in public repositories (e.g., GNPS) and cite accession codes in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。